molecular formula C23H18N4O2S2 B2740840 N-(2-cyanophenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1206985-91-2

N-(2-cyanophenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2740840
CAS RN: 1206985-91-2
M. Wt: 446.54
InChI Key: CNHLVKOUQGGJHU-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H18N4O2S2 and its molecular weight is 446.54. The purity is usually 95%.
BenchChem offers high-quality N-(2-cyanophenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-cyanophenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Researchers have analyzed the crystal structures of compounds closely related to the target chemical, focusing on their conformation and hydrogen bonding. For instance, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have revealed a folded conformation around the methylene C atom of the thioacetamide bridge, with intramolecular N—H⋯N hydrogen bonds stabilizing this conformation. Such structural insights are crucial for understanding the molecular interactions and designing derivatives with specific properties (Subasri et al., 2016).

Heterocyclic Synthesis

The synthesis of heterocyclic compounds is a significant area of research. Arylmethylenecyanothioacetamide, a compound with structural similarities, reacts with various reagents to yield derivatives like 3-cyano-2(1H)-pyridinethione and thieno[2,3-b]pyridine derivatives. These synthetic pathways are pivotal for developing novel compounds with potential applications in pharmaceuticals and materials science (Elgemeie et al., 1988).

Antitumor Activity

The exploration of antitumor activity is another critical application. Compounds like 3-methyl-6-phenyl-thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer potential. Such studies contribute to the development of new therapeutic agents against various cancer types, showcasing the potential of thieno[3,2-d]pyrimidine and related compounds in oncology research (Hafez & El-Gazzar, 2017).

Glutaminase Inhibition

Research on glutaminase inhibitors, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including molecules with structural similarities to the target compound, highlights the application in studying metabolic pathways relevant to cancer and neurological diseases. These inhibitors offer insights into potential treatments by targeting specific enzymes involved in disease progression (Shukla et al., 2012).

properties

IUPAC Name

N-(2-cyanophenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S2/c1-2-27-22(29)21-18(12-19(31-21)15-8-4-3-5-9-15)26-23(27)30-14-20(28)25-17-11-7-6-10-16(17)13-24/h3-12H,2,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHLVKOUQGGJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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